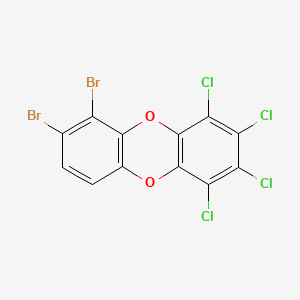
2-(2-Methylpropylidene)-2H-1,3-benzodithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves cyclization of a suitable precursor, typically a thioamide or a thiosemicarbazone, under specific conditions. The cyclization process forms the central benzodithiole ring.
Reaction Conditions: The cyclization reaction can occur under acidic or basic conditions, depending on the starting material. Acid-catalyzed cyclization often involves Lewis acids like aluminum chloride (
AlCl3
), while base-catalyzed cyclization may use sodium hydroxide (NaOH
) or potassium hydroxide (KOH
).Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable processes for large-scale production.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the benzodithiole ring can yield various derivatives.
Substitution: Substituents can be introduced at different positions on the benzodithiole ring.
- Oxidizing agents like hydrogen peroxide (
Oxidation: H2O2
) or m-chloroperbenzoic acid (m-CPBA
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major Products: The specific products depend on the reaction conditions and substituents present. Common derivatives include substituted benzodithioles and their corresponding oxidation or reduction products.
Applications De Recherche Scientifique
Chemistry:
Ligand Design: Benzodithioles serve as ligands in coordination chemistry, forming complexes with transition metals.
Materials Science: Their unique electronic properties make them interesting for organic electronics and semiconductors.
Antioxidant Properties: Some benzodithioles exhibit antioxidant activity, potentially relevant for health and disease prevention.
Anticancer Research: Researchers explore their potential as anticancer agents due to their structural features.
Dyes and Pigments: Benzodithioles contribute to the coloration of dyes and pigments.
Corrosion Inhibitors: Their sulfur-containing groups make them useful in corrosion protection.
Mécanisme D'action
The exact mechanism by which 2-(2-Methylpropylidene)-2H-1,3-benzodithiole exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While benzodithioles share some features with other heterocyclic compounds, their unique combination of sulfur atoms and aromatic rings sets them apart. Similar compounds include 1-Propanamine, 2-methyl-N-(2-methylpropyl)- .
Propriétés
| 112519-98-9 | |
Formule moléculaire |
C11H12S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-(2-methylpropylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C11H12S2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 |
Clé InChI |
SWGXSGIVKDVKRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C1SC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)




![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

